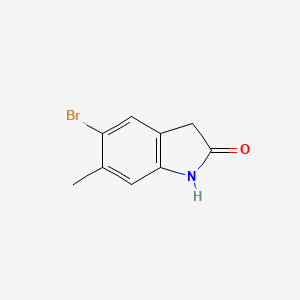

5-Bromo-6-methylindolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-6-methylindolin-2-one is a chemical compound with the CAS Number: 557093-46-6 and a molecular weight of 226.07 . It is a solid substance stored at room temperature .

Physical And Chemical Properties Analysis

This compound is a solid substance that is stored at room temperature . . The compound has a molecular weight of 226.07 .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

5-Bromo-6-methylindolin-2-one serves as a key intermediate or structural component in the synthesis of various compounds with potential therapeutic applications. For instance, in the development of drug intermediates, introducing telescoping processes has improved the synthesis efficiency of compounds related to this compound, enhancing yield and purity for medicinal chemistry applications (Nishimura & Saitoh, 2016). Additionally, compounds structurally related to this compound, such as methoxy-substituted indoles, have been investigated for their potential to inhibit tubulin polymerization, offering insights into new cytostatic agents (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Catalysis and Synthetic Methodology

The compound also plays a role in catalysis and synthetic methodology enhancements. For example, a copper-catalyzed synthesis approach for substituted 3-methyleneisoindolin-1-ones highlights the utility of similar structures in creating diverse organic molecules through decarboxylative cross-coupling and heteroannulation, indicating broad applications in synthetic organic chemistry (Gogoi, Guin, Rout, Majji, & Patel, 2014).

Bioreductive Activation for Drug Delivery

Another intriguing application involves the use of structures related to this compound in developing bioreductively activated prodrug systems. These systems are designed for selective drug delivery to hypoxic tissues, indicating potential in targeted cancer therapies (Parveen, Naughton, Whish, & Threadgill, 1999).

Safety and Hazards

The safety information available indicates that 5-Bromo-6-methylindolin-2-one has the signal word “Warning” and is associated with Hazard Statements H302 and H317 . This suggests that the compound may be harmful if swallowed and may cause an allergic skin reaction. Precautionary statement P280 indicates that protective gloves should be worn to handle the compound .

Mecanismo De Acción

Target of Action

The primary targets of 5-Bromo-6-methylindolin-2-one are currently unknown. This compound is a derivative of indole , a molecule that is known to interact with a wide range of biological targets.

Mode of Action

It is known that indole derivatives can interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating gene expression . .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways

Pharmacokinetics

The compound’s molecular weight is 226.07 , which suggests that it may be able to cross biological membranes.

Result of Action

Some indole derivatives have been shown to have antiproliferative effects on cancer cells

Propiedades

IUPAC Name |

5-bromo-6-methyl-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-2-8-6(3-7(5)10)4-9(12)11-8/h2-3H,4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYGDAWPONZNJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(=O)N2)C=C1Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2747689.png)

![4-[(2-Sulfanyl-1H-imidazol-1-yl)amino]benzonitrile](/img/structure/B2747698.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2747700.png)

![[(4-Butoxy-3-methylphenyl)sulfonyl]-4-pyridylamine](/img/structure/B2747701.png)

![3-(4-fluorophenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747705.png)